molecular formula C19H19BrN2O2 B2895572 3-bromo-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide CAS No. 941979-40-4

3-bromo-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide

Cat. No. B2895572
CAS RN: 941979-40-4
M. Wt: 387.277
InChI Key: LUVYEMBENSACHG-UHFFFAOYSA-N
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Description

The compound “3-bromo-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The presence of a bromine atom and a piperidine ring also suggests that this compound could have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the connectivity of atoms in the molecule, the presence of functional groups, and the 3D structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzamide group, the bromine atom, and the piperidine ring . The bromine atom could potentially undergo substitution reactions, while the amide group could participate in various condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide group could increase its polarity, affecting its solubility in different solvents . The bromine atom could also influence its reactivity and stability .

Scientific Research Applications

Molecular Structure and Synthesis

  • Intermolecular Interactions and Crystal Structure : A study highlights the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, showcasing the importance of hydrogen bonding and π-interactions in stabilizing molecular assemblies. These findings could inform the synthesis and optimization of compounds similar to 3-bromo-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide for various applications (Saeed et al., 2020).

Antipathogenic and Anticancer Activities

  • Antipathogenic Activity : Research on acylthioureas related in structure to 3-bromo-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide demonstrated significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

  • Anti-proliferative Agents : Another study focused on quinuclidinone derivatives, designed and synthesized as potential anti-cancer agents. This research indicates the broader applicability of similar structures in cancer treatment, highlighting the importance of structural activity relationships (SAR) for developing new therapeutics (Soni, Sanghvi, Devkar, & Thakore, 2015).

Safety and Hazards

The safety and hazards of this compound would need to be determined through experimental testing. This could include tests for toxicity, mutagenicity, and environmental impact .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities . If this compound shows promising biological activity, it could be developed into a new drug or therapeutic agent .

properties

IUPAC Name

3-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2/c1-13-8-9-16(12-17(13)22-10-3-2-7-18(22)23)21-19(24)14-5-4-6-15(20)11-14/h4-6,8-9,11-12H,2-3,7,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVYEMBENSACHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Br)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide

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